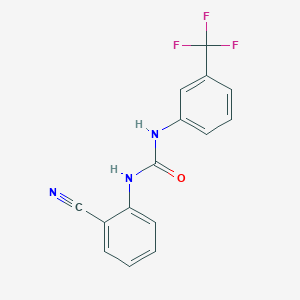
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, features a cyanophenyl group and a trifluoromethylphenyl group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA typically involves the reaction of 2-cyanophenyl isocyanate with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Industry: Could be used in the production of advanced materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism by which N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA exerts its effects would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Cyanophenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical properties.
1-(2-Cyanophenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
N-(2-CYANOPHENYL)-N'-(3-(TRIFLUOROMETHYL)PHENYL)UREA is unique due to the presence of both a cyanophenyl and a trifluoromethylphenyl group
Eigenschaften
CAS-Nummer |
380182-97-8 |
|---|---|
Molekularformel |
C15H10F3N3O |
Molekulargewicht |
305.25g/mol |
IUPAC-Name |
1-(2-cyanophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-3-6-12(8-11)20-14(22)21-13-7-2-1-4-10(13)9-19/h1-8H,(H2,20,21,22) |
InChI-Schlüssel |
UZIHCECFEKSADZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B428014.png)




![2-Prop-2-enylbenzo[de]isoquinoline-1,3-dione](/img/structure/B428023.png)
![2,6-bis(3-chlorobenzyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B428026.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B428028.png)
![2-[3-(trifluoromethyl)benzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428030.png)
![2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B428031.png)
![2-(4-Chloro-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B428032.png)
![2-(2,6-dichlorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428034.png)
![4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B428035.png)
![2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428037.png)
